REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:10])=[N:4][C:5]([NH2:9])=[N:6][C:7]=1[CH3:8].[CH3:11][C:12](=O)[CH2:13][CH2:14][C:15](=O)[CH3:16].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([Cl:10])=[N:4][C:5]([N:9]2[C:15]([CH3:16])=[CH:14][CH:13]=[C:12]2[CH3:11])=[N:6][C:7]=1[CH3:8]
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Name
|
|
Quantity
|
34.8 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1C)N)Cl
|
Name
|
|
Quantity
|
6.15 mL
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)=O
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A flask containing
|
Type
|
CUSTOM
|
Details
|
was fitted with a Dean-stark apparatus and condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After refluxing overnight the solution
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The precipitate was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/chloroform (0-50%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1C)N1C(=CC=C1C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 15.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |